Spectroscopic Characterization of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide: A Technical Guide
Spectroscopic Characterization of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide: A Technical Guide
Introduction
2-[(Chloroacetyl)amino]thiophene-3-carboxamide is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Thiophene-based compounds are known to exhibit a wide range of biological activities, and the introduction of a reactive chloroacetylamino moiety provides a versatile handle for further chemical modification and covalent interaction with biological targets.[1][2] Accurate structural elucidation and purity assessment are paramount for any downstream application. This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide, offering a predictive framework for researchers based on established principles and data from analogous structures. This guide is designed to assist researchers, scientists, and drug development professionals in the unequivocal identification and characterization of this compound. The molecular formula for this compound is C₇H₇ClN₂O₂S, with a molecular weight of 218.66 g/mol .[3]
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key functional groups that will give rise to characteristic spectroscopic signals are:
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Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom.
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Amide Groups: Two distinct amide functionalities are present: the primary carboxamide (-CONH₂) and the secondary chloroacetamide (-NHCOCH₂Cl).
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Alkyl Halide: The chloromethylene group (-CH₂Cl).
Predicted FT-IR Spectroscopic Data
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups. The expected vibrational frequencies for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are summarized in the table below. These predictions are based on the typical ranges for the constituent functional groups.[4][5]
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| N-H (Amide) | Stretching | 3400-3100 | Strong, Broad | Two distinct N-H stretching bands are expected for the primary amide. A single N-H stretch is expected for the secondary amide. |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium | Characteristic of C-H bonds on the thiophene ring. |
| C=O (Amide I) | Stretching | 1680-1630 | Strong | Two distinct C=O stretching bands may be observed for the two amide groups. |
| N-H (Amide II) | Bending | 1640-1550 | Medium | |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak | Skeletal vibrations of the thiophene ring. |
| C-N | Stretching | 1400-1200 | Medium | |
| C-Cl | Stretching | 800-600 | Strong | Characteristic of the chloroacetyl group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: A small amount of the solid 2-[(Chloroacetyl)amino]thiophene-3-carboxamide is placed directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are presented below. These predictions are based on the analysis of similar thiophene derivatives and the known effects of substituent groups.[6][7]
| Proton(s) | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration | Notes |
| Thiophene H-4, H-5 | Doublet of Doublets | 7.0 - 8.0 | 2H | The exact chemical shifts and coupling constants will depend on the electronic effects of the substituents. |
| Amide NH (secondary) | Singlet (broad) | 9.0 - 11.0 | 1H | The chemical shift can be highly dependent on the solvent and concentration. |
| Amide NH₂ (primary) | Singlet (broad) | 7.0 - 8.5 | 2H | May appear as two separate broad signals or a single broad signal. |
| Methylene CH₂ | Singlet | 4.0 - 4.5 | 2H | The electronegative chlorine atom deshields these protons, shifting them downfield. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide are outlined below.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O (Amides) | 160 - 175 | Two distinct signals are expected for the two amide carbonyl carbons. |
| Thiophene C-2, C-3 | 110 - 150 | The chemical shifts of the thiophene carbons are influenced by the substituents. |
| Thiophene C-4, C-5 | 120 - 140 | |
| Methylene CH₂ | 40 - 50 | The carbon is directly attached to the electronegative chlorine atom. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum.
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Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-[(Chloroacetyl)amino]thiophene-3-carboxamide, high-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Fragmentation Pattern:
Electron ionization (EI) or electrospray ionization (ESI) would likely lead to fragmentation of the molecule. Key predicted fragmentation pathways are illustrated in the diagram below.
Caption: Predicted Mass Spectrometry Fragmentation of the title compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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Data Acquisition: Infuse the sample into the mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
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Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Synthesis and Structural Confirmation Workflow
The synthesis of 2-[(Chloroacetyl)amino]thiophene-3-carboxamide typically involves the chloroacetylation of 2-aminothiophene-3-carboxamide.[1] A robust workflow for synthesis and characterization is crucial for ensuring the identity and purity of the final product.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Conclusion
This technical guide provides a comprehensive predictive overview of the key spectroscopic data for 2-[(Chloroacetyl)amino]thiophene-3-carboxamide. By leveraging FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently confirm the structure and assess the purity of this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and application of novel thiophene-based compounds.
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Abdellatif, K. R. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Molecules (Basel, Switzerland), 23(9), 2239. Available at: [Link]
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